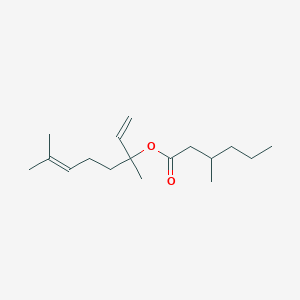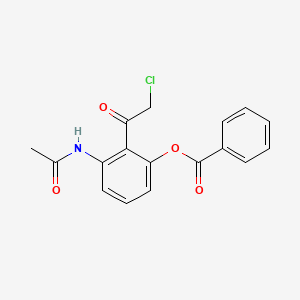
3-Acetamido-2-(chloroacetyl)phenyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetamido-2-(chloroacetyl)phenyl benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of acetamido, chloroacetyl, and phenyl benzoate functional groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-2-(chloroacetyl)phenyl benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-amino-2-(chloroacetyl)phenol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and green solvents can also be employed to enhance the efficiency and sustainability of the synthesis process.
化学反应分析
Types of Reactions
3-Acetamido-2-(chloroacetyl)phenyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
科学研究应用
3-Acetamido-2-(chloroacetyl)phenyl benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Acetamido-2-(chloroacetyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
3-Acetamido-2-(bromoacetyl)phenyl benzoate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
3-Acetamido-2-(fluoroacetyl)phenyl benzoate: Contains a fluoroacetyl group, which may impart different reactivity and properties.
3-Acetamido-2-(iodoacetyl)phenyl benzoate: Features an iodoacetyl group, which can influence its chemical behavior.
Uniqueness
3-Acetamido-2-(chloroacetyl)phenyl benzoate is unique due to the presence of the chloroacetyl group, which can undergo specific substitution reactions that are not possible with other halogenated derivatives
属性
分子式 |
C17H14ClNO4 |
|---|---|
分子量 |
331.7 g/mol |
IUPAC 名称 |
[3-acetamido-2-(2-chloroacetyl)phenyl] benzoate |
InChI |
InChI=1S/C17H14ClNO4/c1-11(20)19-13-8-5-9-15(16(13)14(21)10-18)23-17(22)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,19,20) |
InChI 键 |
NOJNXJUJRJXWJP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate](/img/structure/B12596323.png)
![Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate](/img/structure/B12596333.png)
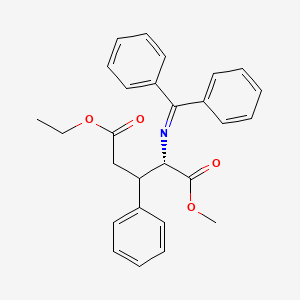
![Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12596338.png)


![Pyrimidine, 2-[(2-methylphenyl)thio]-](/img/structure/B12596347.png)
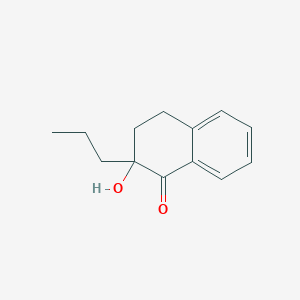
![4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12596365.png)
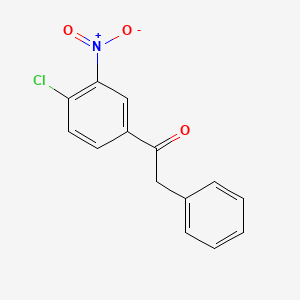
![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)

